6-Methoxyquinazoline

Description

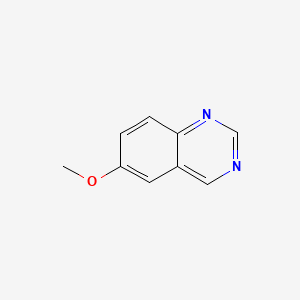

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-8-2-3-9-7(4-8)5-10-6-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUCGIFQFAMADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520117 | |

| Record name | 6-Methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-92-5 | |

| Record name | 6-Methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinazoline is a key heterocyclic compound that serves as a foundational scaffold in the development of a diverse range of biologically active molecules. Its structural nuances and physicochemical properties are critical determinants of its reactivity, bioavailability, and interaction with biological targets. This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound, offering insights into its structural features, spectroscopic profile, solubility, and stability. The information presented herein is intended to empower researchers and drug development professionals in their efforts to leverage this versatile molecule for the design and synthesis of novel therapeutic agents. The quinazoline core, a bicyclic aromatic heterocycle, is a prominent feature in numerous FDA-approved drugs and clinical candidates, underscoring the significance of understanding the properties of its derivatives.[1][2]

Molecular Structure and Core Properties

This compound is characterized by a quinazoline ring system with a methoxy group substituted at the 6-position. This substitution pattern significantly influences the electron distribution within the aromatic system, thereby modulating its chemical reactivity and biological activity.

Chemical Structure

Figure 1. Chemical structure of this compound.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to distinguish these properties from its isomer, 6-methoxyquinoline, as data for the latter is more prevalent and can be a source of confusion.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | |

| Molecular Weight | 160.17 g/mol | |

| Melting Point | 93-95 °C | Commercially available data |

| Boiling Point | Not explicitly available | - |

| pKa | Not explicitly available | - |

| LogP | 1.62 (Predicted) |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns are indicative of the substitution pattern on the quinazoline ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The chemical shift of each carbon is influenced by its local electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

-

C=N and C=C stretching (aromatic ring): A series of bands in the 1450-1650 cm⁻¹ region.

-

C-O stretching (methoxy group): A strong absorption band is expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

-

C-H bending (out-of-plane): Bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z ratio corresponding to the molecular weight of the molecule (approximately 160.17).

-

Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for quinazoline derivatives may involve the loss of the methoxy group or fragmentation of the heterocyclic ring.

Solubility and Stability

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing.

-

Water: Expected to have low solubility in water due to its predominantly aromatic and nonpolar character.

-

Organic Solvents: Generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and chlorinated solvents. The methoxy group may slightly enhance its polarity compared to the unsubstituted quinazoline.

Stability and Degradation

Understanding the stability of this compound is crucial for its storage and application. Forced degradation studies are essential to identify potential degradation products and establish its degradation pathways.[4]

-

Hydrolytic Stability: The quinazoline ring system can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. The methoxy group is generally stable to hydrolysis under mild conditions.

-

Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the nitrogen atoms or the electron-rich aromatic ring.

-

Photostability: Exposure to UV light may induce photochemical reactions. It is advisable to store the compound protected from light.

-

Thermal Stability: The compound is expected to be thermally stable at ambient temperatures. However, elevated temperatures may lead to decomposition.

Forced degradation studies, as outlined by ICH guidelines, should be performed to systematically evaluate the stability of this compound.[4][5] This involves subjecting the compound to stress conditions such as heat, humidity, acid, base, and oxidation.[5]

Figure 2. A generalized workflow for forced degradation studies.

Synthesis and Biological Relevance

Synthetic Approaches

The synthesis of the quinazoline core can be achieved through various established methods. A common approach involves the cyclization of appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles. The synthesis of this compound derivatives often starts from commercially available precursors like 4-methoxy-2-nitrobenzoic acid or 2-amino-5-methoxybenzoic acid. For example, a multi-step synthesis could involve the reduction of a nitro group, followed by cyclization with a suitable one-carbon source like formamide or orthoformates.

Figure 3. A simplified representation of a synthetic route to the quinazoline core.

Importance in Drug Discovery

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities.[1] Derivatives of quinazoline are investigated for various therapeutic applications, including:

-

Anticancer Agents: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[6]

-

Antimicrobial Agents: The quinazoline nucleus has been incorporated into molecules with antibacterial and antifungal properties.

-

Antihypertensive Agents: Certain quinazoline derivatives exhibit cardiovascular effects.

-

Antiviral and Anti-inflammatory Activities: The versatility of the quinazoline scaffold has led to its exploration in a wide range of therapeutic areas.[1]

The 6-methoxy substitution is a common feature in many biologically active quinazolines, highlighting the importance of understanding the physicochemical properties of this specific derivative for the rational design of new and improved therapeutic agents.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. While some of its fundamental physicochemical data are not as extensively documented as its quinoline isomer, this guide provides a consolidated overview of its known properties and predictive insights into its behavior. A thorough understanding of its structure, spectroscopic signature, solubility, and stability is paramount for its effective utilization in synthetic chemistry and medicinal chemistry endeavors. Further experimental characterization of this important scaffold is warranted to expand its application in the development of next-generation therapeutics.

References

-

PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]

- Liu, G., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-6617.

-

PubChem. 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. [Link]

- Al-Suwaidan, I. A., et al. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Molecules, 29(17), 3889.

-

PubChem. 6-Methoxyisoquinoline. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Quinoline, 6-methoxy-. NIST Chemistry WebBook. [Link]

-

PubChem. 6-Methylquinoline. National Center for Biotechnology Information. [Link]

- Google Patents. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

- Schmidt, T. J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5565.

- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

-

mzCloud. 6 Methoxyquinoline. [Link]

-

SENOVA PHARMA. Hot Sale Cosmetics Grade 179688-53-0 In Stock, In Bulk Supply with Fast Delivery. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

- Sztanke, K., et al. (2013). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 70(1), 81-88.

- Yan, H. P., Huang, D. S., & Zhang, J. C. (2013). Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives.

-

National Institute of Standards and Technology. Quinoline, 6-methoxy-. NIST Chemistry WebBook. [Link]

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

PubChem. 6-Methoxy-2-phenylmethoxyquinoline. National Center for Biotechnology Information. [Link]

- Li, D., et al. (2020). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1276-1287.

-

NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

-

mzCloud. 6 Methylquinoline. [Link]

-

ResearchGate. ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives... [Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

Sources

- 1. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Sci-Hub. Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives / Advanced Materials Research, 2013 [sci-hub.sg]

- 4. jddtonline.info [jddtonline.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Safe Handling of 6-Methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[1][2] Derivatives of quinazoline have been successfully developed into targeted chemotherapeutics, acting on various molecular targets.[3] this compound, as a key intermediate or structural motif, is frequently utilized in the synthesis of these more complex, biologically active molecules.[4][5] Its handling is a routine yet critical task in research and development laboratories.

Understanding the safety profile and proper handling procedures for this compound is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety. The reactivity that makes this compound a valuable building block also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive, technically grounded framework for its safe use, moving beyond basic compliance to instill a deep-seated culture of safety and proactive risk mitigation.

Compound Identification and Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for predicting its behavior in a laboratory setting and for making informed decisions about its handling and storage.

| Property | Value | Source |

| CAS Number | 5263-87-6 | |

| Molecular Formula | C₁₀H₉NO | |

| Molecular Weight | 159.19 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid; may also be a low-melting solid | [6] |

| Melting Point | 18-20 °C / 26.5 °C | [6] |

| Flash Point | > 110 °C / > 230 °F | |

| Density | ~1.15 g/cm³ | [6] |

| Vapor Density | 5.49 (Air = 1.0) | |

| Solubility | Very slightly soluble in water; Soluble in ethanol | [6][7] |

Expert Insight: The vapor density of 5.49 indicates that this compound vapor is significantly heavier than air. This is a critical piece of information, as it implies that in the event of a spill or release in a poorly ventilated area, vapors will tend to accumulate in lower spaces, increasing the risk of inhalation exposure for anyone in the immediate vicinity. This directly informs the necessity of well-designed ventilation systems, as outlined in Section 3.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous chemical. The primary risks are associated with acute toxicity and irritation. A clear understanding of these hazards is the first step in effective risk assessment.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [6][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [6][8] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [6][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [6][9] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [6][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [6] |

Signal Word: Warning [6]

Toxicological Summary: The primary routes of occupational exposure are inhalation, skin contact, and eye contact. The compound is categorized as an irritant to the skin, eyes, and respiratory system.[6] Systemic effects can occur if the compound is absorbed through the skin, inhaled, or ingested.[6][8] While specific LD50 data for this compound is not readily available in the provided search results, the GHS Category 4 classification for acute toxicity indicates a moderate hazard level.[6] There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxicant.[9]

The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on a multi-layered approach to risk mitigation known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures. Personal Protective Equipment (PPE), while essential, is considered the final line of defense.

Caption: Hierarchy of Controls adapted for laboratory chemical safety.

1. Elimination/Substitution: In a drug development context, completely eliminating a key intermediate may not be feasible. However, during process development, evaluating if a less hazardous derivative could be substituted is a valid consideration.

2. Engineering Controls: This is the most critical physical control measure for handling this compound.

- Primary Control: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[10] This is non-negotiable and serves to capture vapors at the source, preventing inhalation exposure.

- Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[10]

3. Administrative Controls: These are the procedures and policies that dictate safe work practices.

- Standard Operating Procedures (SOPs): Detailed, written SOPs for all tasks involving this compound must be developed and readily accessible.

- Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs before being permitted to handle it.

- Designated Areas: Clearly mark areas where this compound is stored and handled.

- Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]

4. Personal Protective Equipment (PPE): PPE is used to protect the user from contact with the chemical. It does not reduce the hazard itself but provides a crucial barrier.

- Eye and Face Protection: Chemical safety goggles are mandatory.[10] If there is a splash hazard, a face shield should be worn in addition to goggles.

- Skin Protection:

- Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[10] Always inspect gloves for tears or punctures before use. Remove and dispose of contaminated gloves immediately, washing hands afterwards.

- Lab Coat: A buttoned lab coat must be worn to protect street clothes and skin.[10]

- Respiratory Protection: When engineering controls are not sufficient, a NIOSH-approved respirator may be required.[10] The specific type of respirator will depend on the potential exposure concentration and should be determined by a safety professional.

Standard Operating Procedures: From Theory to Practice

The following protocols are designed to provide a self-validating system for the safe handling of this compound.

Protocol 4.1: Weighing and Solution Preparation

-

Preparation:

-

Verify that the chemical fume hood is operational (check airflow monitor).

-

Assemble all necessary materials (spatula, weigh boat, glassware, solvent, waste container) inside the fume hood.

-

Don the required PPE: chemical safety goggles, nitrile gloves, and a lab coat.

-

-

Handling:

-

Carefully open the this compound container inside the fume hood.

-

Use a clean spatula to transfer the required amount to a weigh boat on a tared balance. Minimize the generation of dust or splashes.

-

Close the primary container immediately after dispensing.

-

Carefully add the weighed compound to the solvent in the designated glassware.

-

-

Post-Handling:

-

Place all contaminated disposable items (weigh boat, wipes) into a designated, sealed hazardous waste container inside the fume hood.

-

Wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol), disposing of the wipes in the hazardous waste container.

-

Remove gloves and dispose of them in the designated waste stream.

-

Wash hands thoroughly with soap and water.

-

Protocol 4.2: Storage

-

Container: Keep the container tightly closed when not in use to prevent the release of vapors.[8]

-

Location: Store in a cool, dry, and well-ventilated area.[8][10] The storage location should be a designated chemical cabinet, away from incompatible materials.

-

Incompatibilities: Store separately from strong oxidizing agents and strong acids.

-

Access: Store in a locked-up location to restrict access to authorized personnel only.

Emergency Procedures: Planning for the Unexpected

A rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures.

Caption: Emergency first aid workflow for personal exposure.

First Aid Measures

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.

-

In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[11] Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation if the substance was inhaled.[10] Call a POISON CENTER or doctor immediately.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.

Spill Response

The response to a spill depends on its scale and location.

Caption: Decision workflow for responding to a chemical spill.

-

Small Spill (Contained within a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).

-

Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

-

Clean the spill area with an appropriate solvent and wipe clean.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Large Spill (Outside of a fume hood):

-

Evacuate the immediate area and alert nearby personnel.[12]

-

If safe to do so, increase ventilation to the area.

-

Remove all sources of ignition.[13]

-

Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.

-

Waste Disposal

Improper disposal of this compound or contaminated materials can pollute the environment and pose a threat to human health.[14]

-

Classification: this compound and materials contaminated with it are considered hazardous waste.

-

Collection: All waste, including contaminated PPE, absorbent materials, and empty containers, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

-

Disposal: The disposal of this waste must be handled by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[14]

Conclusion

This compound is a valuable chemical intermediate whose safe handling is predicated on a robust understanding of its hazards and the consistent application of control measures. By integrating the principles of the Hierarchy of Controls, adhering to detailed SOPs, and being prepared for emergencies, researchers can confidently and safely utilize this compound in the pursuit of scientific advancement. Safety is not an impediment to research; it is an integral component of excellent science.

References

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%.

-

PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]

- Alfa Aesar. (2025). Safety Data Sheet: 6-Methoxyquinoline.

-

Workplace Hazardous Materials Information System (WHMIS). (n.d.). Section 6 | Safety Data Sheet Compliance Tool. [Link] (Note: Specific URL from search result was not provided, linking to main site).

- Al-Suhaimi, E. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Saudi Pharmaceutical Journal.

-

MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link] (Note: Specific URL from search result was not provided, linking to main site).

-

PubChem. (n.d.). 6-Methoxy-2-propylquinazoline. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (2025). Household Hazardous Waste (HHW). [Link]

- Soliman, G. A., et al. (2016). Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. Saudi Journal of Biological Sciences.

-

Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. [Link]

- Echemi. (2019). 6-Hydroxy-7-methoxy-4(3H)-quinazolinone SDS.

-

StopWaste. (n.d.). Household Hazardous Waste. [Link]

-

Semantic Scholar. (2020). How Toxic indeed is Oxymetazoline? Collection and Comparison of Toxicological Data of Pharmacologically Active Imidazoline Derivatives. [Link] (Note: Specific URL from search result was not provided, linking to main site).

-

PubChem. (2026). 6-Methoxy-2-phenylmethoxyquinoline. National Center for Biotechnology Information. [Link]

-

Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link] (Note: Specific URL from search result was not provided, linking to main site).

-

Waste Management. (n.d.). Household Hazardous Waste Recycling & Disposal. [Link]

-

National Institutes of Health. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. [Link] (Note: Specific URL from search result was not provided, linking to main site).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC).

-

GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link] (Note: Specific URL from search result was not provided, linking to main site).

-

ScienceDirect. (n.d.). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. [Link] (Note: Specific URL from search result was not provided, linking to main site).

-

UConn Health. (n.d.). Waste Stream Disposal – Quick Sheet. [Link] (Note: Specific URL from search result was not provided, linking to main site).

-

PubChem. (n.d.). 6-Methoxy-7-hydroxyquinazolin-4-one. National Center for Biotechnology Information. [Link]

-

Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. [Link] (Note: Specific URL from search result was not provided, linking to main site).

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Methoxy-2-propylquinazoline | C12H14N2O | CID 119086846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-2-phenylmethoxyquinoline | C17H15NO2 | CID 141206389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. chemos.de [chemos.de]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. whmis.org [whmis.org]

- 13. echemi.com [echemi.com]

- 14. epa.gov [epa.gov]

Methodological & Application

A Guide to the Synthesis of Quinazoline Scaffolds: Principles and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical overview of chemical principles and general methodologies relevant to the synthesis of quinazoline derivatives. It is intended for educational and informational purposes only and is not a substitute for a detailed, validated, and safety-tested experimental protocol. The synthesis of any chemical compound should only be undertaken by trained professionals in a properly equipped laboratory, with all necessary safety precautions in place, including a thorough review of the Safety Data Sheets (SDS) for all reagents and solvents.

Introduction: The Significance of the Quinazoline Core in Medicinal Chemistry

The quinazoline scaffold is a privileged bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its ability to interact with a wide range of biological targets. Quinazoline derivatives have been successfully developed into approved drugs for various therapeutic areas, most notably in oncology. For instance, gefitinib and erlotinib are quinazoline-based compounds that act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, and are used in the treatment of certain types of cancer. The specific substitution patterns on the quinazoline ring, such as the methoxy group at the 6-position, play a crucial role in modulating the compound's pharmacological activity, selectivity, and pharmacokinetic properties.

Synthetic Strategies for the Quinazoline Ring System

While the user inquired about the Skraup synthesis, it is important to clarify that the classical Skraup synthesis is a method for producing quinolines , not quinazolines. The Skraup reaction typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

The synthesis of the quinazoline core, however, relies on different, well-established methodologies. One of the most common and versatile methods is the Niementowski Quinazoline Synthesis . This reaction provides a direct route to 4-oxoquinazolines (quinazolinones), which are key intermediates that can be further modified to produce a variety of quinazoline derivatives.

General Principles of the Niementowski Quinazoline Synthesis

The Niementowski synthesis involves the condensation of an anthranilic acid derivative with an amide or a formamide. The reaction is typically carried out at high temperatures, often without a solvent (neat) or in a high-boiling point solvent.

The general workflow for such a synthesis can be visualized as follows:

Caption: General workflow for quinazoline synthesis.

Detailed Methodological Considerations

Reagents and Materials

A successful synthesis requires high-purity starting materials. The table below outlines the typical components for a generic Niementowski-type synthesis.

| Component | Function | Typical Specification | Key Considerations |

| Anthranilic Acid Derivative | Starting material (benzene ring source) | >98% Purity | The nature and position of substituents will define the final product. |

| Amide/Formamide | Reagent (pyrimidine ring source) | Anhydrous, >99% Purity | Can act as both reagent and solvent. |

| High-Boiling Solvent | Optional reaction medium | e.g., Dowtherm A, Mineral Oil | Used to ensure uniform heating and temperature control. |

| Purification Solvents | For recrystallization/chromatography | HPLC or Reagent Grade | Choice depends on the polarity and solubility of the product. |

Step-by-Step Procedural Logic

-

Reaction Setup: The anthranilic acid derivative and a molar excess of the amide are combined in a round-bottom flask equipped with a reflux condenser and a thermometer. The use of a heating mantle with magnetic stirring is crucial for homogenous heating.

-

Thermal Reaction: The mixture is heated gradually to the target temperature (often in the range of 120-180 °C). The reaction progress is monitored over several hours. This step is critical as the high temperature drives the condensation and subsequent cyclization, with the elimination of water.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled. The crude product often precipitates upon cooling or by the addition of a non-solvent like water. The solid is then collected by vacuum filtration, washed to remove residual starting materials and solvent, and dried.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to achieve high purity.

Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical final step. A combination of analytical techniques is employed for this purpose.

Caption: Analytical workflow for product characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by showing the connectivity of atoms and the chemical environment of each proton and carbon.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups in the molecule.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, often expressed as a percentage area.

Safety and Hazard Management

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Thermal Hazards: High-temperature reactions pose a risk of severe burns. Use appropriate heating equipment and exercise caution.

-

Chemical Hazards: Anthranilic acids and amides can be irritants. Consult the SDS for all chemicals before use to understand their specific hazards and handling requirements.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

References

-

Niementowski Quinazoline Synthesis: Organic Syntheses, Coll. Vol. 3, p.62 (1955); Vol. 29, p.8 (1949). [Link]

-

Modern Synthetic Approaches for Quinazolines and Quinazolinones: Molecules 2017, 22(6), 986. [Link]

- The Chemistry of Quinazolines: A comprehensive review on the synthesis and reactions of quinazoline derivatives.

Application Note: A Methodological Guide to the High-Purity Recrystallization of 6-Methoxyquinazoline

Abstract: 6-Methoxyquinazoline is a key heterocyclic scaffold and building block in medicinal chemistry and materials science. Achieving high purity of this compound is paramount for reliable downstream applications, including reaction chemistry, biological screening, and physicochemical analysis. This document provides a comprehensive, in-depth guide to developing a robust recrystallization protocol for this compound. Due to the absence of extensive published data on its specific solubility profile, this guide focuses on the fundamental principles and empirical methodologies required to select an optimal solvent system and execute the purification protocol. It offers detailed step-by-step procedures for solvent screening, single-solvent and mixed-solvent recrystallization, and troubleshooting common issues, empowering researchers to achieve high-purity crystalline material.

The Imperative for Purity: Context & Rationale

The quinazoline core is a privileged structure in drug discovery, forming the basis of numerous therapeutic agents. The purity of a synthetic intermediate like this compound directly impacts the integrity of subsequent synthetic steps and the validity of biological data. Impurities, such as unreacted starting materials or side-products, can interfere with reactions, lead to false positives in high-throughput screening, and complicate structural elucidation.

Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1] The process hinges on the principle of differential solubility: a properly chosen solvent will dissolve the target compound and its impurities at an elevated temperature, but as the solution cools, the target compound's solubility will decrease dramatically, causing it to crystallize in a pure form while the impurities remain in the "mother liquor."[2]

Foundational Principles: The Science of Crystallization

A successful recrystallization is a carefully controlled process governed by thermodynamics and kinetics. The ideal solvent must satisfy several criteria:

-

High Solvency at High Temperature: The compound should be highly soluble in the boiling solvent to allow for complete dissolution in a minimal amount of solvent.[1] Using excessive solvent is the most common reason for poor yield.

-

Low Solvency at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize recovery of the crystalline product.

-

Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3]

-

Chemical Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

-

Safety: The solvent should be as non-toxic, non-flammable, and environmentally benign as possible.

Protocol I: Empirical Determination of the Optimal Solvent System

Given the lack of specific solubility data for this compound, a systematic, small-scale screening of potential solvents is the most critical first step. This protocol enables the rational selection of a solvent or solvent pair.

Predicted Solubility Profile of this compound

Based on its chemical structure—a moderately polar N-heterocyclic aromatic system with a methoxy group—this compound is anticipated to be a solid at room temperature with poor solubility in non-polar solvents (e.g., hexanes) and increasing solubility in more polar solvents (e.g., alcohols, acetone). For comparison, the related compound 6-Methoxyquinoline is soluble in ethanol and only very slightly soluble in water.[4] This suggests that polar protic and polar aprotic solvents are excellent starting points for screening.

Recommended Solvents for Screening

The following table provides a list of candidate solvents, ordered by increasing polarity, that should be tested.

| Solvent | Boiling Point (°C) | Polarity Index | Key Safety Considerations |

| n-Hexane | 69 | 0.1 | Flammable, neurotoxin. |

| Toluene | 111 | 2.4 | Flammable, reproductive toxin. |

| Ethyl Acetate | 77 | 4.4 | Flammable, irritant. |

| Acetone | 56 | 5.1 | Highly flammable, irritant. |

| Isopropanol | 82 | 3.9 | Flammable, irritant. |

| Ethanol | 78 | 4.3 | Flammable. |

| Methanol | 65 | 5.1 | Flammable, toxic (ingestion/inhalation). |

| Water | 100 | 10.2 | Non-toxic. |

Step-by-Step Screening Protocol

-

Preparation: Arrange eight small test tubes, each containing approximately 20-30 mg of crude this compound.

-

Room Temperature Test: To each tube, add one of the selected solvents dropwise (up to 1 mL) and vortex. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature.

-

Causality: A solvent that dissolves the compound completely at room temperature is unsuitable for single-solvent recrystallization as recovery will be poor.[5] It may, however, be useful as the "soluble solvent" in a mixed-solvent system.

-

-

Hot Temperature Test: For solvents where the compound was sparingly soluble or insoluble, heat the test tube in a water or sand bath towards the boiling point of the solvent. Observe the solubility.

-

Causality: An ideal single solvent will completely dissolve the compound at or near its boiling point. If it remains insoluble, it is a poor solvent. If it dissolves readily, proceed to the next step.

-

-

Cooling Test: Remove the tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature, then place them in an ice-water bath. Observe the quantity and quality of crystal formation.

-

Causality: Abundant, high-quality crystal formation upon cooling indicates an excellent candidate for a single-solvent recrystallization.

-

-

Solvent Selection Decision:

-

Ideal Single Solvent: Insoluble/sparingly soluble at room temperature; completely soluble at boiling; forms abundant crystals upon cooling. Ethanol, isopropanol, or acetone are often good candidates for compounds of this type.[2]

-

Ideal Mixed-Solvent Pair: If no single solvent is ideal, select a pair consisting of a "soluble solvent" (one that dissolved the compound at room temperature) and an "insoluble solvent" or "anti-solvent" (one where the compound was insoluble even when hot). The two solvents must be miscible.[3] Common pairs include Ethanol/Water, Methanol/Water, and Ethyl Acetate/Hexane.[6][7]

-

Protocol II: Standard Recrystallization Procedures

Once an appropriate solvent system is identified, the following protocols can be applied.

Single-Solvent Recrystallization

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to a gentle boil with stirring.

-

Saturation: Continue adding the solvent dropwise to the boiling mixture until the solid just dissolves completely. Adding the minimum volume of hot solvent is crucial for maximizing yield.[2]

-

Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, a hot filtration is necessary to remove it. Pour the hot solution quickly through a pre-heated short-stem funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[8]

-

Causality: Keeping the apparatus hot prevents premature crystallization of the product in the funnel, which would decrease the final yield.[2]

-

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

-

Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities.

-

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor.

-

Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.[1]

-

-

Drying: Dry the crystals thoroughly, preferably in a vacuum oven, until a constant weight is achieved.

Mixed-Solvent Recrystallization

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble solvent" (e.g., ethanol).

-

Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (the saturation point).

-

Causality: The anti-solvent reduces the overall solvating power of the system, forcing the compound out of solution.

-

-

Clarification: Add one or two drops of the hot "soluble solvent" back into the mixture until the cloudiness just disappears, ensuring the solution is perfectly saturated at that temperature.

-

Cooling and Collection: Follow steps 4-8 from the Single-Solvent protocol, using an ice-cold mixture of the two solvents (in the same proportion) for the final wash.

Troubleshooting & Purity Validation

Even with a well-chosen solvent, problems can arise. Post-purification analysis is mandatory to validate the success of the procedure.

Common Problems and Solutions

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No Crystals Form | Too much solvent was used. This is the most common error. Supersaturation. The solution is stable beyond its saturation point. | Gently boil off some of the solvent to re-concentrate the solution and attempt cooling again. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of pure compound.[1] |

| "Oiling Out" | The compound separates as a liquid instead of a solid. This often occurs if the solution's temperature is above the compound's melting point, or if the compound is highly impure.[7] | Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (the "soluble" one in a mixed system) and cool much more slowly. Consider a different solvent system with a lower boiling point. |

| Poor Recovery/Yield | Too much solvent used; premature crystallization during hot filtration; crystals washed with solvent that was not ice-cold; compound has significant solubility in the cold solvent. | Re-evaluate the procedure: ensure minimal solvent volume, pre-heat filtration apparatus thoroughly, and use only ice-cold solvent for washing. If the problem persists, the chosen solvent may be suboptimal. |

| Colored Impurities Persist | The impurity has a similar solubility profile to the product. | Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly, then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before proceeding with cooling. |

Purity Assessment

-

Melting Point Analysis: A pure crystalline compound will have a sharp, narrow melting point range (typically < 2 °C). Compare the melting point of the recrystallized product to the crude starting material; an increase and sharpening of the melting point indicates successful purification.

-

Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate. A pure product should appear as a single, well-defined spot, while the crude material may show multiple spots. The mother liquor should contain spots corresponding to the impurities.

-

Spectroscopic Analysis (NMR, HPLC): For quantitative assessment, High-Performance Liquid Chromatography (HPLC) can provide a precise purity value (e.g., >99%). Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities.

Safety Precautions

-

Always perform recrystallizations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

When heating flammable organic solvents, always use a heating mantle or a steam/water bath. Never use an open flame from a Bunsen burner.

-

Be aware of the specific hazards of the solvents being used by consulting their Safety Data Sheets (SDS).

References

-

PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

- Google Patents.

-

MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

-

Mettler Toledo. Oiling Out in Crystallization. [Link]

-

ResearchGate. What solvent should I use to recrystallize pyrazoline?. [Link]

- Pavia, D.L., et al. A Microscale Approach to Organic Laboratory Techniques. Cengage Learning. (General reference, not a specific link).

-

PubChem. 6-Methoxy-2-propylquinazoline. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Hot gravity filtration. [Link]

-

University of Rochester, Department of Chemistry. Tips and Tricks: Recrystallization. [Link]

-

Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

-

Al-Ostoot, F.H., et al. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. [Link]

-

SENOVA PHARMA. Hot Sale Cosmetics Grade 179688-53-0 In Stock. [Link]

-

University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

-

PubChem. 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. [Link]

-

YouTube. Selecting a recrystallization solvent. [Link]

-

ResearchGate. Solvent free synthesis of some quinazolin-4(3H)-ones. [Link]

-

Reddit. Recrystallization (help meeeeee). [Link]

-

TSI Journals. SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. [Link]

-

PubChem. 6-Methoxyisoquinoline. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Choice of Solvent. [Link]

-

University of York, Department of Chemistry. Gravity Filtration. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: 6-Methoxyquinazoline as a Cornerstone in Modern Medicinal Chemistry

Introduction: The Privileged Quinazoline Scaffold

In the landscape of medicinal chemistry, the quinazoline ring system stands as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to a diverse array of biological targets. Among its many derivatives, 6-methoxyquinazoline has emerged as a particularly valuable building block, underpinning the structure of numerous clinically significant therapeutic agents, most notably in the realm of oncology. Its strategic placement of a methoxy group at the 6-position profoundly influences its electronic properties and metabolic stability, making it an attractive starting point for the design of potent and selective kinase inhibitors. This guide provides an in-depth exploration of the synthesis and application of this compound derivatives, offering detailed protocols and insights for researchers in drug discovery and development.

Physicochemical Properties and Reactivity: A Chemist's Perspective

The this compound core is a bicyclic heteroaromatic system. The methoxy group, an electron-donating substituent, modulates the reactivity of the quinazoline ring, influencing its susceptibility to electrophilic and nucleophilic attack. The key to unlocking the synthetic potential of this scaffold lies in the activation of the 4-position. This is typically achieved by synthesizing the corresponding 6-methoxyquinazolin-4-one, followed by chlorination to yield the highly reactive 4-chloro-6-methoxyquinazoline. This chloro-derivative serves as a versatile electrophile for a variety of cross-coupling reactions.

Synthetic Pathways to Key Intermediates

The journey to complex this compound-based drug candidates begins with the robust synthesis of key intermediates. The following section details the foundational synthetic route.

Caption: Synthetic route to the key intermediate 4-chloro-6-methoxyquinazoline.

Protocol 1: Synthesis of 6-Methoxyquinazolin-4-one

This protocol outlines the synthesis of 6-methoxyquinazolin-4-one from 4-methoxy-2-aminobenzonitrile, a common starting material.

Materials:

-

4-Methoxy-2-aminobenzonitrile

-

Formic acid (98-100%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

Procedure:

-

To a round-bottom flask equipped with a stir bar and reflux condenser, add 4-methoxy-2-aminobenzonitrile (1.0 eq).

-

Add formic acid (10-15 volumes) to the flask.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled reaction mixture into ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to afford 6-methoxyquinazolin-4-one.

Troubleshooting and Optimization:

-

Low Yield: Ensure the formic acid is of high purity and the reflux temperature is maintained. Incomplete reaction can be addressed by extending the reflux time.

-

Product Purity: If the product is impure, recrystallization from ethanol or a mixture of ethanol and water can be performed.

Protocol 2: Synthesis of 4-Chloro-6-methoxyquinazoline

This protocol details the chlorination of 6-methoxyquinazolin-4-one using phosphorus oxychloride (POCl₃).[1]

Materials:

-

6-Methoxyquinazolin-4-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Heating mantle

-

Stir bar

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a dry round-bottom flask equipped with a stir bar and reflux condenser, add 6-methoxyquinazolin-4-one (1.0 eq).

-

Carefully add phosphorus oxychloride (5-10 volumes).

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with water and dry under vacuum to yield 4-chloro-6-methoxyquinazoline.

Troubleshooting and Optimization:

-

Incomplete Reaction: Ensure all glassware is dry and use a fresh bottle of POCl₃. The addition of a catalytic amount of a tertiary amine base like triethylamine can sometimes facilitate the reaction.[2]

-

Work-up Issues: The quenching step is highly exothermic. Ensure slow addition to a large volume of ice to control the temperature.

Key Functionalization Reactions: Building Complexity

The 4-chloro-6-methoxyquinazoline is a versatile precursor for introducing a wide range of substituents at the 4-position, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods in this context.

Caption: Key cross-coupling reactions for functionalizing the 4-position of this compound.

Protocol 3: Suzuki-Miyaura Coupling of 4-Chloro-6-methoxyquinazoline

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to form C-C bonds at the 4-position.

Materials:

-

4-Chloro-6-methoxyquinazoline (1.0 eq)

-

Aryl or vinyl boronic acid or boronate ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

-

Schlenk flask or sealed tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask or sealed tube, add 4-chloro-6-methoxyquinazoline (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-120 °C for 4-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization:

-

Low Yield/No Reaction: Ensure all reagents and solvents are anhydrous and the system is thoroughly degassed. Screen different palladium catalysts, ligands, bases, and solvents. Aryl chlorides can be less reactive than bromides or iodides, so more active catalyst systems may be required. Homocoupling of the boronic acid can be a side reaction; using a slight excess of the chloroquinazoline can sometimes mitigate this.

-

Dehalogenation: This side reaction can occur, especially at higher temperatures. Using a milder base or lower reaction temperature might be beneficial.

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-90 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 110 | 8 | 75-95 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90 | 16 | 80-98 |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Chloro-6-methoxyquinazoline

Protocol 4: Buchwald-Hartwig Amination of 4-Chloro-6-methoxyquinazoline

This protocol describes the palladium-catalyzed amination for the formation of C-N bonds at the 4-position.

Materials:

-

4-Chloro-6-methoxyquinazoline (1.0 eq)

-

Amine (primary or secondary, 1.1-1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, DavePhos, 2-10 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-3 eq)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

-

Schlenk flask or sealed tube

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-3 eq) to a Schlenk flask or sealed tube.

-

Add 4-chloro-6-methoxyquinazoline (1.0 eq) and the amine (1.1-1.5 eq).

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 80-130 °C for 2-24 hours with stirring. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Troubleshooting and Optimization:

-

Low Conversion: The choice of ligand is critical for the Buchwald-Hartwig amination.[3] Screening a variety of ligands is often necessary. Ensure strictly anhydrous and oxygen-free conditions. The base is also a key parameter; sodium tert-butoxide is a strong base often used, but weaker bases like carbonates may be required for sensitive substrates.[4]

-

Side Reactions: Hydrodehalogenation can be a competing pathway. Using a well-defined palladium precatalyst can sometimes minimize this. For substrates with multiple reactive sites, careful selection of reaction conditions is necessary to achieve selectivity.[5]

| Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | 65-90 |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 12 | 70-95 |

| G3-XPhos | - | K₃PO₄ | t-AmylOH | 100 | 6 | 85-98 |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 4-Chloro-6-methoxyquinazoline

The Role of the 6-Methoxy Group in Kinase Inhibition

The 6-methoxy group is not merely a synthetic handle but plays a crucial role in the pharmacological activity of many quinazoline-based kinase inhibitors. In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, for example, the 6- and 7-substituents on the quinazoline ring are known to occupy a solvent-exposed region of the ATP-binding pocket. The 6-methoxy group can contribute to the overall binding affinity through favorable interactions and can also influence the pharmacokinetic properties of the molecule, such as metabolic stability. Studies on structure-activity relationships (SAR) have shown that modifications at this position can significantly impact the potency and selectivity of the inhibitor.

Caption: Mechanism of action of this compound-based EGFR inhibitors.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic tractability, coupled with the significant role of the 6-methoxy group in modulating biological activity, ensures its continued prominence in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize and functionalize this important building block, thereby accelerating the development of the next generation of targeted therapies.

References

-

Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

MDPI. (n.d.). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Available at: [Link]

-

MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available at: [Link]

-

PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Available at: [Link]

-

ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available at: [Link]

-

Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Available at: [Link]

-

ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

-

NIH. (n.d.). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Available at: [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]

-

YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

-

PubMed. (2022, July 16). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Available at: [Link]

-

ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

-

Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

-

MDPI. (2023, December 25). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Available at: [Link]

-

MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available at: [Link]

-

PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Available at: [Link]

-

ResearchGate. (2024, March 7). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Available at: [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents. Available at: [Link]

-

NIH. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 6-Methoxyquinazoline Derivatives for Anticancer Activity

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents. Several FDA-approved drugs, such as gefitinib and erlotinib, feature this heterocyclic system.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 6-methoxyquinazoline derivatives, a subclass that has shown significant promise in anticancer research. We will explore the underlying mechanistic rationale, present detailed synthetic protocols, discuss critical structure-activity relationships (SAR), and offer practical application notes for troubleshooting and optimization.

Introduction: The Significance of the Quinazoline Scaffold in Oncology

Quinazoline derivatives have emerged as a privileged scaffold in the design of kinase inhibitors.[2] Their rigid, planar structure and ability to form key hydrogen bonds allow them to function as ATP-competitive inhibitors for a variety of protein kinases, which are often dysregulated in cancer.[3] The epidermal growth factor receptor (EGFR) tyrosine kinase, a critical mediator of cell proliferation and survival, is a primary target for many quinazoline-based drugs.[4] The inclusion of a methoxy group at the C-6 position of the quinazoline ring is a common feature in many potent EGFR inhibitors, contributing to favorable binding interactions within the kinase domain and influencing the overall pharmacokinetic profile of the molecule.[5] This guide focuses on the practical synthesis and biological context of these important compounds.

Mechanistic Rationale: Targeting the EGFR Signaling Pathway

The anticancer activity of many this compound derivatives stems from their ability to inhibit the tyrosine kinase activity of EGFR.[2][4] In normal physiology, ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling through pathways like PI3K/Akt and MAPK/ERK, ultimately promoting cell growth, proliferation, and survival.[6][7]

In many cancers, EGFR is overexpressed or harbors activating mutations, leading to sustained, uncontrolled proliferative signaling. This compound derivatives are designed to compete with ATP for binding to the catalytic kinase domain of EGFR, thereby preventing autophosphorylation and blocking downstream signaling. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.[2][7]

Caption: EGFR signaling pathway and its inhibition by a this compound derivative.

General Synthetic Strategies

The synthesis of medicinally relevant 4-anilino-6-methoxyquinazolines typically follows a convergent strategy. The core this compound scaffold is constructed first, usually culminating in a key intermediate that can be readily diversified. A common and highly effective intermediate is a 4-chloro-6-methoxyquinazoline, which serves as an excellent electrophile for nucleophilic aromatic substitution (SNAr) with a variety of substituted anilines or other nucleophiles.

The general workflow involves the formation of the pyrimidine ring fused to a substituted benzene precursor.

Caption: General synthetic workflow for 4-anilino-6-methoxyquinazoline derivatives.

Detailed Experimental Protocols

This section provides a representative, two-step protocol for the synthesis of a 4-anilino-6-methoxyquinazoline derivative, starting from commercially available 4-hydroxy-6-methoxy-quinazoline.

Protocol 1: Synthesis of 4-Chloro-6-methoxyquinazoline (Key Intermediate)

This protocol is adapted from established chlorination procedures for quinazolinones.[8][9] The conversion of the hydroxyl group at the C4 position to a chlorine atom is a critical activation step. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

Materials:

-

4-Hydroxy-6-methoxyquinazoline (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10-15 eq)

-

N,N-Dimethylformamide (DMF) (catalytic, ~0.1 eq)

-

Toluene (optional, as a co-solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-6-methoxyquinazoline (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (10-15 eq) to the flask under a fume hood. Caution: POCl₃ is highly corrosive and reacts violently with water. A catalytic amount of DMF (e.g., 2-3 drops) can be added to facilitate the reaction.[8]

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexane and ethyl acetate. The starting material is polar and will have a low Rf, while the product is much less polar with a higher Rf.

-

Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with constant stirring. This will quench the excess POCl₃. Caution: This is a highly exothermic process.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of solid NaHCO₃ or by pouring it into a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. The crude product may precipitate as a solid.

-

Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-chloro-6-methoxyquinazoline.

Purification:

-

The crude product can often be purified by recrystallization from a solvent like ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of a 4-Anilino-6-methoxyquinazoline Derivative (SNAr Reaction)

This procedure details the coupling of the 4-chloro intermediate with a substituted aniline.[9]

Materials:

-

4-Chloro-6-methoxyquinazoline (1.0 eq)

-

Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

-

Isopropanol (IPA) or 2-Butanol

-

Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-6-methoxyquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol (enough to make a ~0.1 M solution).

-

Heating: Heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours. The reaction often forms the hydrochloride salt of the product, which may precipitate from the solution.

-

Monitoring: Monitor the reaction by TLC. The disappearance of the 4-chloroquinazoline intermediate indicates completion.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold isopropanol and then with diethyl ether to remove impurities.

-

Work-up (if no precipitate): If no solid forms, concentrate the reaction mixture in vacuo. Treat the residue with a saturated NaHCO₃ solution to neutralize any HCl and convert the product to the free base. Extract with EtOAc, dry the organic layer over Na₂SO₄, and concentrate to yield the crude product.

Purification:

-

The product can be purified by recrystallization or flash column chromatography. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes and Troubleshooting

Ensuring the success of these synthetic steps requires attention to detail and an understanding of potential pitfalls.

-

Chlorination Step: The chlorination reaction must be performed under anhydrous conditions, as POCl₃ reacts with water. The reaction can sometimes be sluggish; adding a catalytic amount of DMF or a phase-transfer catalyst can improve the reaction rate and yield.

-

SNAr Step: The purity of the 4-chloro intermediate is crucial for a clean SNAr reaction. The choice of solvent is also important; while isopropanol is common, other solvents like n-butanol or dioxane can be used to achieve higher temperatures if the aniline is a poor nucleophile.

-